molecular formula C28H37ClN8O2 B3064259 UT1KIF40Z8 CAS No. 907206-98-8

UT1KIF40Z8

Cat. No.: B3064259
CAS No.: 907206-98-8
M. Wt: 553.1 g/mol
InChI Key: MDHIGNOFHUSPMA-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sch-900875 is a selective, noncompetitive, high-affinity antagonist of the C-X-C chemokine receptor type 3 (CXCR3). This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The molecular formula of Sch-900875 is C28H37ClN8O2, and it has a molecular weight of 553.099 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch-900875 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the piperidine and pyrazine moieties, followed by their coupling to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of Sch-900875 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, automated systems for monitoring and control, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Sch-900875 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Sch-900875 has a wide range of scientific research applications, including:

Mechanism of Action

Sch-900875 exerts its effects by selectively binding to the CXCR3 receptor, a seven-transmembrane G protein-coupled chemokine receptor. This binding inhibits the receptor’s activation and subsequent signaling pathways, which are involved in the recruitment and activation of immune cells at sites of inflammation. By blocking these pathways, Sch-900875 can reduce inflammation and modulate immune responses .

Properties

CAS No.

907206-98-8

Molecular Formula

C28H37ClN8O2

Molecular Weight

553.1 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C28H37ClN8O2/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34)/t18-,22+/m1/s1

InChI Key

MDHIGNOFHUSPMA-GCJKJVERSA-N

Isomeric SMILES

CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC

Canonical SMILES

CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.